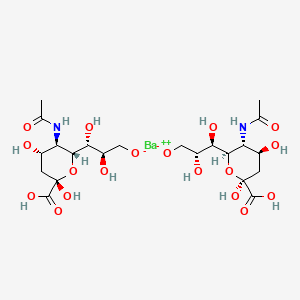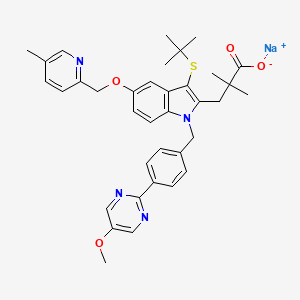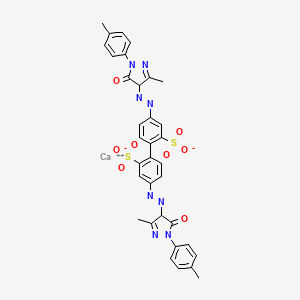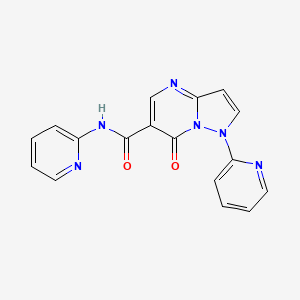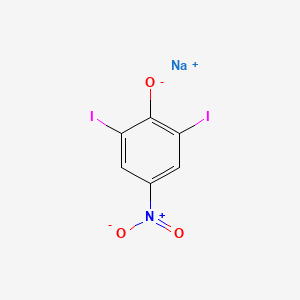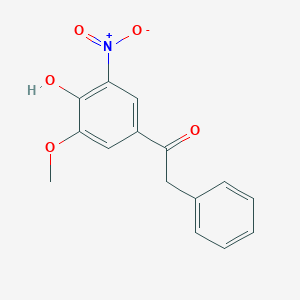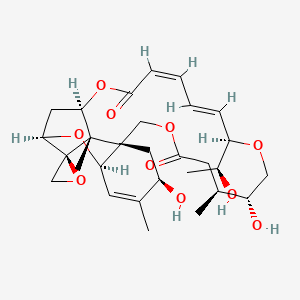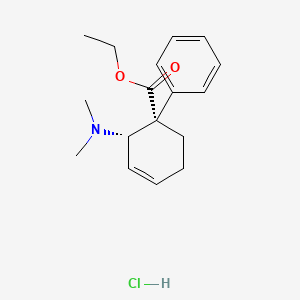
Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride is a compound with a complex structure that includes a piperazine ring substituted with a benzyl group and a bis(2-chloroethyl)aminoethyl group. This compound is known for its significant biological and pharmaceutical activities, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often include the use of bases such as DBU and catalysts like Ag2CO3 .
Industrial Production Methods: Industrial production methods for piperazine derivatives may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are designed to be efficient and scalable, allowing for the large-scale production of these compounds.
Análisis De Reacciones Químicas
Types of Reactions: Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, bases like DBU, and catalysts such as Ag2CO3 . The reaction conditions are typically mild to moderate, ensuring the stability of the piperazine ring.
Major Products Formed: The major products formed from these reactions include substituted piperazines and piperazinopyrrolidinones . These products are often of significant interest due to their potential biological activities.
Aplicaciones Científicas De Investigación
Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, including its use in drug development . In industry, it is used in the production of various pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride include other piperazine derivatives such as 1-benzylpiperazine (BZP) and various phenyl and benzyl substituted piperazines .
Uniqueness: What sets this compound apart from other similar compounds is its unique substitution pattern, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
93868-40-7 |
|---|---|
Fórmula molecular |
C17H30Cl5N3 |
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
2-(4-benzylpiperazin-1-yl)-N,N-bis(2-chloroethyl)ethanamine;trihydrochloride |
InChI |
InChI=1S/C17H27Cl2N3.3ClH/c18-6-8-20(9-7-19)10-11-21-12-14-22(15-13-21)16-17-4-2-1-3-5-17;;;/h1-5H,6-16H2;3*1H |
Clave InChI |
KMXIQYNHOROALK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCN(CCCl)CCCl)CC2=CC=CC=C2.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
